molecular formula C17H23N3O6S B12277124 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B12277124
M. Wt: 397.4 g/mol
InChI Key: UNFYVBVXNHBQBT-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a complex organic compound that features a piperidine ring, a benzoxazole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of appropriate amines with aldehydes or ketones, followed by cyclization.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Formation of the Benzoxazole Moiety: The benzoxazole ring is formed through the cyclization of ortho-aminophenols with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the piperidine and benzoxazole intermediates with an acetamide linker under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl groups in the benzoxazole and acetamide moieties can be reduced to alcohols or amines.

    Substitution: The methoxypiperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide
  • N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide

Uniqueness

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23N3O6S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C17H23N3O6S/c1-25-17(7-9-19(10-8-17)27(2,23)24)12-18-15(21)11-20-13-5-3-4-6-14(13)26-16(20)22/h3-6H,7-12H2,1-2H3,(H,18,21)

InChI Key

UNFYVBVXNHBQBT-UHFFFAOYSA-N

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)CN2C3=CC=CC=C3OC2=O

Origin of Product

United States

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